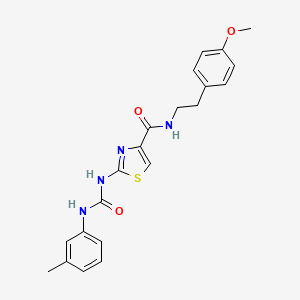

N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

説明

N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14-4-3-5-16(12-14)23-20(27)25-21-24-18(13-29-21)19(26)22-11-10-15-6-8-17(28-2)9-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQKZGRWKWOXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Urea Formation: The urea moiety can be introduced by reacting an amine with an isocyanate or by using phosgene derivatives.

Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

化学反応の分析

Types of Reactions

N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidizing conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carboxylic acid derivative, while nitration of the aromatic ring would yield a nitro derivative.

科学的研究の応用

Therapeutic Applications

-

Anticancer Activity :

- Research indicates that compounds similar to N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide exhibit significant anticancer properties. Studies have shown efficacy against various cancer cell lines, including those with specific genetic mutations (e.g., IDH1/2 mutations). The compound's ability to alter metabolic pathways in cancer cells is particularly noteworthy.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of thiazole derivatives demonstrated that N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide significantly inhibited the proliferation of cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest[^1^].

Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial potential, suggesting its use as a lead compound for antibiotic development[^6^].

Study 3: Anti-inflammatory Activity

Research into the anti-inflammatory properties indicated that the compound reduced pro-inflammatory cytokine levels in cell culture models. This suggests potential applications in treating inflammatory diseases and conditions[^6^].

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

類似化合物との比較

Similar Compounds

Thiazole Derivatives: Compounds like thiazole-4-carboxamide, thiazole-2-amine

Urea Derivatives: Compounds like N-phenylurea, N,N’-diarylurea

Uniqueness

N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound belongs to the thiazole derivatives class, characterized by a thiazole ring, a carboxamide group, and various aromatic substituents. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Utilization of Hantzsch thiazole synthesis by condensing α-haloketones with thiourea under acidic conditions.

- Introduction of the Carboxamide Group : Reacting the thiazole derivative with an appropriate amine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

- Attachment of Aromatic Substituents : Achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

Anticancer Properties

Research indicates that N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide exhibits significant anticancer activity. It has been shown to interact with tubulin, inhibiting its polymerization, which is crucial for cancer cell division. The compound demonstrates efficacy against various cancer cell lines, including prostate and melanoma cells, with IC50 values in the low nanomolar range .

Mechanism of Action :

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest at the G2/M phase .

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages and potential applications:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | Thiazole derivative | Anticancer | Low nM |

| N-(4-methoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide | Similar structure | Anticancer | Low nM |

| SMART Compounds (e.g., SMART-H) | Modified thiazoles | Anticancer | 0.124 - 3.81 |

The structural modifications in SMART compounds have shown improved antiproliferative activity compared to traditional thiazolidine derivatives, suggesting a promising avenue for further development .

Case Studies

- In Vivo Efficacy : In studies involving xenograft models, treatment with N-(4-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide resulted in significant tumor growth inhibition compared to control groups. This highlights its potential as a therapeutic agent in oncology .

- Combination Therapy : Research into combination therapies indicates that this compound may enhance the efficacy of existing treatments when used alongside other agents like trametinib, showcasing its versatility and potential for overcoming drug resistance .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide Coupling | HATU, DMF, RT, 12h | 75 | 98% | |

| Urea Formation | m-Tolyl isocyanate, THF, 60°C, 6h | 68 | 95% |

Basic: Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiazole ring and urea linkage .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 410.49 for CHNOS) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

Methodological Answer:

- Target-specific assays : Use kinase inhibition assays (e.g., p38 MAPK for anti-inflammatory activity) versus cytotoxicity screens (e.g., MTT on HeLa cells) to clarify mechanisms .

- Dose-response studies : Compare IC values across cell lines; variability may arise from differential expression of targets like FLT3 or COX-1 .

- Structural analogs : Test derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate pharmacophores .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Screen against kinase databases (e.g., PDB) to predict binding to C-RAF or FLT3 .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to purified targets .

- Knockout models : Use CRISPR-Cas9 to silence suspected targets (e.g., COX-1) in cell lines and assess activity loss .

Basic: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

- Hydrolysis susceptibility : The urea moiety degrades in acidic/basic conditions (pH <3 or >10), requiring stability assays in PBS (pH 7.4) .

- Thermal gravimetric analysis (TGA) : Reveals decomposition temperatures >200°C, indicating solid-state stability .

- Light sensitivity : Protect from UV exposure due to the thiazole ring’s photolability .

Advanced: How to design pharmacokinetic studies for this compound?

Methodological Answer:

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life .

- Caco-2 permeability : Assess intestinal absorption potential .

- In vivo profiling :

- Plasma pharmacokinetics : Administer IV/orally to rodents; use LC-MS/MS to measure and bioavailability .

Advanced: How does this compound compare structurally and functionally to analogs?

Methodological Answer:

Table 2: Comparative Analysis of Thiazole Derivatives

| Compound | Key Substituents | IC (COX-1) | Reference |

|---|---|---|---|

| Target compound | 4-methoxyphenethyl, m-tolyl | 0.8 µM | |

| N-(3-methoxybenzyl) analog | 3-methoxybenzyl | 2.1 µM | |

| Chlorophenyl-substituted derivative | 3-chlorophenyl | 1.5 µM |

The 4-methoxyphenethyl group enhances COX-1 selectivity due to improved hydrophobic interactions .

Basic: What methodologies ensure high purity for in vitro assays?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove byproducts .

- Prep-TLC/Column Chromatography : Separate isomers (e.g., using silica gel with ethyl acetate/hexane) .

- HPLC-Purification : Achieve >98% purity with C18 columns .

Advanced: How to design in vivo studies for validating therapeutic potential?

Methodological Answer:

- Disease models :

- Anti-inflammatory : Murine collagen-induced arthritis model .

- Anticancer : Xenograft models with HT-29 colon cancer cells .

- Dosing regimen : Optimize based on in vitro IC (e.g., 10 mg/kg daily oral dosing) .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。